Heptadecafluorononanoyl bromide
Overview
Description
Heptadecafluorononanoyl bromide is a chemical compound with the molecular formula C₉BrF₁₇O and a molecular weight of 526.97 g/mol . It is a perfluorinated compound, meaning it contains a high number of fluorine atoms, which imparts unique properties such as high thermal stability and chemical resistance. This compound is primarily used in research and industrial applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecafluorononanoyl bromide can be synthesized through the bromination of heptadecafluorononanoic acid. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) under reflux conditions . The reaction proceeds via the substitution of the carboxyl group with a bromine atom, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Heptadecafluorononanoyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as reduction and oxidation, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to reduce this compound to the corresponding alcohol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can oxidize this compound to the corresponding carboxylic acid.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine would yield a heptadecafluorononanamide, while reduction with LiAlH₄ would produce heptadecafluorononanol.
Scientific Research Applications
Heptadecafluorononanoyl bromide has diverse applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of perfluorinated compounds and intermediates.
Biology: The compound is utilized in the study of biological membranes and proteins due to its ability to interact with hydrophobic regions.
Industry: It is employed in the production of specialty chemicals, coatings, and materials that require high thermal and chemical resistance.
Mechanism of Action
The mechanism of action of heptadecafluorononanoyl bromide involves its interaction with molecular targets through nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction can disrupt normal biological processes or enhance the stability of synthetic materials.
Comparison with Similar Compounds
Heptadecafluorononanoyl bromide can be compared with other perfluorinated compounds such as:
Perfluorooctanoic acid (PFOA): Similar in its high fluorine content but differs in its functional group and applications.
Perfluorodecanoic acid (PFDA): Another perfluorinated compound with a longer carbon chain, used in similar applications but with different physical properties.
Perfluorobutanesulfonyl fluoride (PBSF): Used in the synthesis of surfactants and other specialty chemicals, with a different functional group and reactivity profile.
This compound is unique due to its specific combination of a bromine atom and a perfluorinated carbon chain, which imparts distinct reactivity and stability characteristics.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9BrF17O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJKQOBSOWPCAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9BrF17O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895585 | |
Record name | Heptadecafluorononanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-42-8 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261503-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptadecafluorononanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.